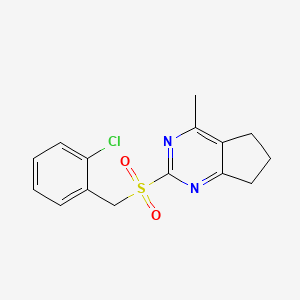

2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine, also known as 2C-S-4-M-6,7-DHP, is a synthetic compound that has been used in scientific research applications. It is a derivative of pyrimidine and has been studied for its potential as an agonist or antagonist of several neurotransmitters. 2C-S-4-M-6,7-DHP has been studied for its ability to modulate the activity of the dopamine, serotonin, and norepinephrine systems.

Aplicaciones Científicas De Investigación

- Pyrimidines, including derivatives of the compound , exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and certain interleukins .

- Mechanistically, pyrimidine-based anti-inflammatory agents suppress the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), leading to reduced PGE₂ production .

- Researchers have explored various synthetic methods for pyrimidine derivatives, and many of these compounds have demonstrated potent anti-inflammatory effects .

- Detailed structure-activity relationship (SAR) studies provide insights for designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

- Pyrimidines have been investigated for their antibacterial and antiviral properties. While specific studies on the compound are limited, the broader pyrimidine class shows promise in combating infectious diseases .

- Although further research is needed, pyrimidines have been explored as potential antifungal agents. Their mode of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways .

- Some pyrimidine derivatives have demonstrated antitubercular effects. These compounds could be valuable in the fight against tuberculosis, a global health concern .

- Pyrimidines may also possess antioxidant properties, contributing to cellular protection against oxidative stress .

- Researchers have explored various synthetic routes for pyrimidine derivatives, including the compound . These methods enable the creation of structurally diverse analogs for further investigation .

Anti-Inflammatory Properties

Antibacterial and Antiviral Activities

Antifungal Potential

Antituberculosis Activity

Other Pharmacological Effects

Synthetic Methods and Prospects

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-10-12-6-4-8-14(12)18-15(17-10)21(19,20)9-11-5-2-3-7-13(11)16/h2-3,5,7H,4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDYEQJIQDWHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)